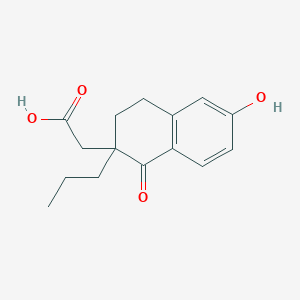
3-Bromo-1-methylazepane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Bromo-1-metilazepan-2,7-diona es un compuesto químico con la fórmula molecular C7H10BrNO2 y un peso molecular de 220,06 g/mol Este compuesto pertenece a la clase de los derivados de la azepan, caracterizados por un anillo de siete miembros que contiene nitrógeno.
Métodos De Preparación
La síntesis de 3-Bromo-1-metilazepan-2,7-diona generalmente implica la bromación de 1-metilazepan-2,7-diona. Las condiciones de reacción a menudo incluyen el uso de bromo o un agente bromante en presencia de un solvente adecuado. Los métodos de producción industrial pueden implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El 3-Bromo-1-metilazepan-2,7-diona experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, lo que lleva a la formación de varios derivados.
Reacciones de reducción: El compuesto se puede reducir para formar 1-metilazepan-2,7-diona.
Reacciones de oxidación: La oxidación puede conducir a la formación de estructuras más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el hidruro de litio y aluminio (LiAlH4) y agentes oxidantes como el permanganato de potasio (KMnO4). Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El 3-Bromo-1-metilazepan-2,7-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de diversos productos y materiales químicos.
Mecanismo De Acción
El mecanismo de acción del 3-Bromo-1-metilazepan-2,7-diona involucra su interacción con objetivos moleculares específicos. El átomo de bromo juega un papel crucial en su reactividad, permitiéndole participar en varias reacciones químicas. Las vías involucradas en su mecanismo de acción aún están bajo investigación, con investigación en curso destinada a dilucidar sus interacciones moleculares precisas .
Comparación Con Compuestos Similares
El 3-Bromo-1-metilazepan-2,7-diona se puede comparar con otros derivados de la azepan, como:
1-Metilazepan-2,7-diona: Carece del átomo de bromo, lo que da como resultado diferentes propiedades químicas y reactividad.
3-Cloro-1-metilazepan-2,7-diona: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a diferentes reactividad y aplicaciones.
Propiedades
Fórmula molecular |
C7H10BrNO2 |
|---|---|
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
3-bromo-1-methylazepane-2,7-dione |
InChI |
InChI=1S/C7H10BrNO2/c1-9-6(10)4-2-3-5(8)7(9)11/h5H,2-4H2,1H3 |
Clave InChI |
MZVXPOPTOYPDKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCCC(C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)

![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
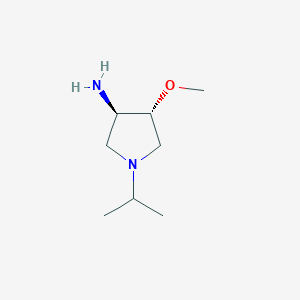

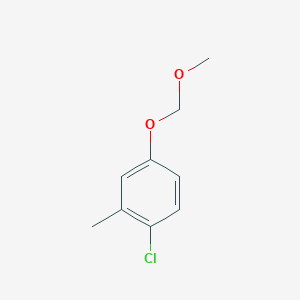
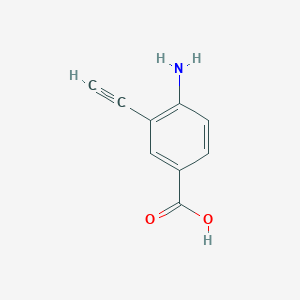
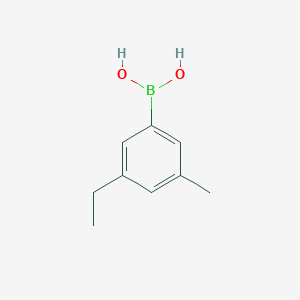
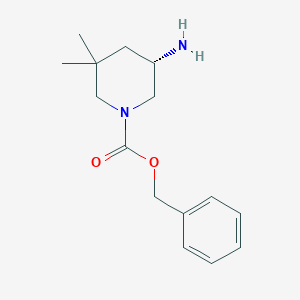
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
